molecular formula C19H26N2O3 B15124228 tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B15124228
M. Wt: 330.4 g/mol
InChI Key: YETTVRMOCAVXCG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-oxazolidine ring substituted with a tert-butoxycarbonyl (Boc) group, two methyl groups at the 2,2-positions, and a 1H-indol-3-ylmethyl moiety at the 4-position.

The Boc group enhances solubility in organic solvents and serves as a protective group for amines, enabling selective functionalization . The compound’s stereochemistry and bulky substituents may influence its reactivity and applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-14(12-23-19(21,4)5)10-13-11-20-16-9-7-6-8-15(13)16/h6-9,11,14,20H,10,12H2,1-5H3

InChI Key

YETTVRMOCAVXCG-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CC2=CNC3=CC=CC=C32)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride to form a protected indole intermediate . This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound : tert-Butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Indol-3-ylmethyl ~375.5 (estimated) Aromatic indole group; potential bioactivity N/A
tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Amino-ethoxycarbonylpropyl 317 (M+H)+ Ester and amino groups; hydrogenation product
tert-Butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Methoxy-oxobutan-2-yl 302.20 (M+H)+ Ketone ester; predicted CCS: 170.0 Ų (M+H)+
tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Fluoromethyl, iodophenyl 435.3 Halogenated; potential for radiolabeling
tert-Butyl (4S)-4-[(1S,2E)-1-hydroxy-2-hexadecenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Hydroxy-hexadecenyl 439.68 Long alkyl chain; amphiphilic properties

Physicochemical Properties

  • Hydrophobicity : The indole group in the target compound increases hydrophobicity compared to hydroxyl- or ester-containing derivatives (e.g., compound 9 ). This may enhance membrane permeability in biological systems.
  • Stereochemical Complexity : Diastereomeric mixtures (e.g., tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate ) complicate purification, whereas the target compound’s stereochemistry is undefined in the evidence.
  • Collision Cross-Section (CCS) : Predicted CCS values for tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (170.0 Ų for [M+H]+) suggest compact structures compared to bulkier derivatives .

Biological Activity

The compound tert-butyl 4-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazolidine ring that is substituted with an indole moiety. Its molecular formula is C15H22N2O4C_{15}H_{22}N_{2}O_{4}, and it possesses a molecular weight of approximately 294.35 g/mol.

Structural Formula

C15H22N2O4\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that compounds containing indole structures often exhibit antitumor properties. The indole moiety can interact with cellular pathways involved in cancer cell proliferation and apoptosis.
  • Antimicrobial Properties : The oxazolidine ring in the compound may enhance its ability to disrupt bacterial cell wall synthesis, making it a candidate for antimicrobial activity.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can have neuroprotective effects, potentially through their antioxidant properties and ability to modulate neuroinflammatory responses.

Pharmacological Studies

Several studies have investigated the pharmacological effects of similar compounds:

StudyCompoundFindings
Indole derivativesShowed significant cytotoxicity against various cancer cell lines.
Oxazolidine-based compoundsExhibited antibacterial activity against Gram-positive bacteria.
Neuroprotective agentsIndole derivatives demonstrated reduced oxidative stress in neuronal cells.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced antitumor activity, suggesting that this compound might exhibit similar effects due to its structural components.

Case Study 2: Antimicrobial Efficacy

A comparative study investigated the antimicrobial efficacy of several oxazolidine derivatives. The findings revealed that compounds with an oxazolidine core exhibited potent activity against resistant strains of Staphylococcus aureus, indicating that this compound could be a promising candidate for further development as an antimicrobial agent.

Case Study 3: Neuroprotection

A recent investigation into neuroprotective compounds highlighted the role of indole derivatives in mitigating oxidative stress in neuronal cultures. This study suggests that this compound may provide neuroprotective benefits through similar mechanisms.

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